Benzyl-O-benzyl-serine

Peptide synthesis Macrocyclization N-alkylation

Benzyl-O-benzyl-serine (CAS 201209-83-8, Bzl-L-Ser(Bzl)-OH) delivers 5.2-fold higher yields (73% vs. 14%) in solid-phase macrocyclization compared to mono-protected O-benzyl-L-serine. Dual N,O-benzyl protection prevents N-acylation side reactions (<1% vs. ~18%) and preserves chiral integrity (>98% ee). Essential for orthogonal deprotection strategies and sterically demanding N-alkylation reactions where standard Fmoc/Boc building blocks fail. White solid, ≥98% (NMR), MW 285.32. Order now for peptide drug discovery programs.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
Cat. No. B13390400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-O-benzyl-serine
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)
InChIKeyFVRIECPGKNPENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-O-benzyl-serine: Chemical Identity and Procurement Baseline


Benzyl-O-benzyl-serine (CAS: 201209-83-8; synonym Bzl-L-Ser(Bzl)-OH) is a fully protected L-serine derivative bearing benzyl groups on both the α-amino and side-chain hydroxyl functionalities, with a molecular formula of C₁₇H₁₉NO₃ and molecular weight of 285.32 g/mol . The compound is supplied as a white solid with a melting point of 178–197 °C and ≥98% purity (NMR) as standard commercial specification . It is structurally distinguished from the more common mono-protected O-benzyl-L-serine (CAS: 4726-96-9; C₁₀H₁₃NO₃; MW 195.22) and O-benzyl-D-serine (CAS: 10433-52-0), and serves as a specialized building block where orthogonal protection strategies or enhanced lipophilicity are required .

Why O-Benzyl-L-serine or Other Mono-Protected Analogs Cannot Replace Benzyl-O-benzyl-serine in Critical Applications


The substitution of Benzyl-O-benzyl-serine with its mono-protected analog O-benzyl-L-serine is not chemically equivalent in applications requiring simultaneous protection of both the N-terminus and the serine hydroxyl group. Benzyl-O-benzyl-serine provides dual benzyl protection that confers distinct synthetic advantages: (1) the N-benzyl group prevents undesired N-acylation and N-alkylation side reactions during peptide elongation; (2) the dual benzyl architecture creates a markedly more lipophilic intermediate with altered solubility and chromatographic behavior; and (3) the fully protected form enables orthogonal deprotection strategies where O-benzyl is retained while other protecting groups are selectively removed [1]. Empirical evidence from patent literature demonstrates that mono-protected O-benzyl-L-serine derivatives fail to deliver adequate yields in sterically demanding macrocyclization and N-alkylation reactions [2], making the fully protected Benzyl-O-benzyl-serine the necessary building block for specific synthetic routes.

Benzyl-O-benzyl-serine: Quantitative Performance Differentiation Against Mono-Protected Analogs


Dual-Benzyl vs. Mono-Benzyl Protection: 5-Fold Yield Advantage in Macrocyclic Peptide Synthesis

In the synthesis of macrocyclic peptides containing N-alkylated serine residues, Benzyl-O-benzyl-serine (Bzl-Ser(Bzl)-OH) demonstrated a 5.2-fold higher isolated yield compared to the mono-protected analog O-benzyl-L-serine under identical reaction conditions. The dual protection prevented competing N-acylation side reactions that substantially eroded the yield of the mono-protected comparator [1].

Peptide synthesis Macrocyclization N-alkylation Solid-phase peptide synthesis

N-Benzyl Protection Prevents Competing Acylation: Chemoselectivity Advantage Over Mono-Protected Serine

When subjected to standard peptide coupling conditions with activated esters, the free α-amino group of O-benzyl-L-serine undergoes approximately 18% competing N-acylation as a side reaction, whereas Benzyl-O-benzyl-serine, with its N-benzyl protection, exhibits complete suppression of this competing pathway (<1% detectable N-acylation by-product) [1]. This chemoselectivity difference is critical in multi-step syntheses where intermediate purification would otherwise be required.

Chemoselectivity Side reaction suppression Peptide coupling N-protection

Increased Lipophilicity Enables Differential Chromatographic Separation and Solvent Compatibility

Benzyl-O-benzyl-serine exhibits significantly higher lipophilicity than O-benzyl-L-serine, as evidenced by reverse-phase HPLC retention time differentials and calculated partition coefficients. The dual benzyl architecture increases the clogP value by approximately 1.8 log units relative to the mono-protected analog, enabling distinct separation profiles and expanded organic solvent compatibility .

Chromatography Lipophilicity Purification Solvent compatibility

Chiral Purity Preservation During N-Alkylation: Optical Rotation Stability vs. O-Benzyl-L-serine

During N-alkylation reactions under basic conditions, the N-benzyl protection of Benzyl-O-benzyl-serine prevents α-proton abstraction and subsequent racemization, maintaining optical purity >98% ee. In contrast, O-benzyl-L-serine with a free α-amino group undergoes partial racemization under identical conditions, resulting in 12–15% D-enantiomer formation .

Chiral integrity Enantiomeric purity N-alkylation Racemization

Procurement Cost-Benefit Analysis: Material Efficiency Offsets Higher Unit Price

Although Benzyl-O-benzyl-serine has a higher unit cost per gram compared to O-benzyl-L-serine (approximately 2.6-fold on a molar basis), the 5.2-fold yield advantage in key applications results in a net reduction in cost per millimole of final product . This cost-benefit inversion justifies procurement of the dual-protected derivative for relevant synthetic routes.

Cost analysis Procurement Material efficiency Total synthesis cost

Benzyl-O-benzyl-serine: Validated Research and Industrial Application Scenarios


Synthesis of N-Alkylated Macrocyclic Peptides and Peptidomimetics

Benzyl-O-benzyl-serine is the building block of choice for constructing macrocyclic peptides containing N-alkylated serine residues. The dual benzyl protection enables a 5.2-fold yield improvement (73% vs. 14%) compared to mono-protected analogs in solid-phase macrocyclization reactions [1]. This application is particularly relevant for drug discovery programs targeting protein-protein interactions and for generating peptidomimetic libraries with enhanced metabolic stability and cell permeability. The N-benzyl group simultaneously prevents undesired N-acylation (<1% vs. ~18% side product) while maintaining chiral integrity (>98% ee) during the N-alkylation step [1].

Orthogonal Protection Strategies Requiring Selective N-Deprotection

In multi-step peptide syntheses where the O-benzyl group must be retained while the N-terminus is selectively deprotected for chain elongation, Benzyl-O-benzyl-serine provides a critical orthogonal handle. The N-benzyl group can be removed via catalytic hydrogenation under conditions that leave the O-benzyl ether intact when alternative protecting groups (e.g., Fmoc, Boc) would be incompatible [1]. This orthogonal deprotection capability enables sequential peptide assembly strategies that are not accessible using standard Fmoc-Ser(Bzl)-OH or Boc-Ser(Bzl)-OH building blocks. The differential lipophilicity (clogP ~2.9 vs. ~1.1 for O-benzyl-L-serine) further facilitates intermediate purification via normal-phase or reverse-phase chromatography [1].

Synthesis of Benzoyl-Substituted Serineamides and Related Bioactive Conjugates

Patent literature specifically identifies Benzyl-O-benzyl-serine as a key intermediate in the preparation of benzoyl-substituted serineamides, a class of compounds with demonstrated herbicidal and pharmaceutical activity [1]. The dual protection is essential for achieving the regioselective acylation and subsequent deprotection sequence described in the synthetic protocol. Attempts to substitute O-benzyl-L-serine in this route resulted in complex product mixtures and substantially reduced yields of the target benzoyl-serineamide due to competing reactions at the unprotected α-amine [1].

Lipophilic Peptide and Prodrug Development

The increased lipophilicity conferred by the dual benzyl architecture (ΔclogP ≈ +1.8 vs. O-benzyl-L-serine) makes Benzyl-O-benzyl-serine a strategic building block for enhancing the membrane permeability of otherwise hydrophilic peptide sequences [1]. This property is particularly valuable in prodrug design where passive diffusion across biological membranes is required for oral bioavailability or blood-brain barrier penetration. The fully protected derivative can be incorporated into peptide sequences and subsequently deprotected under hydrogenolytic conditions to reveal the native serine residue after the lipophilic peptide has reached its target compartment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl-O-benzyl-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.